molecular formula C7H2BrCl2N B1282827 4-Bromo-2,6-dichlorobenzonitrile CAS No. 99835-27-5

4-Bromo-2,6-dichlorobenzonitrile

Cat. No. B1282827
CAS RN: 99835-27-5
M. Wt: 250.9 g/mol
InChI Key: NKWBLKGGKNHCSU-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzonitrile is a compound with a molecular structure that is considered normal. The crystal packing of this compound is characterized by a notable short distance between the nitrogen and bromine atoms in adjacent molecules, which suggests an interaction between the Lewis base (CN group) and the Lewis acid (Br atom) .

Synthesis Analysis

While the provided papers do not detail the synthesis of 4-Bromo-2,6-dichlorobenzonitrile specifically, they do discuss the synthesis of related brominated compounds. For instance, a study on the synthesis of thio analogues of pyrimidine bases includes the preparation of bromo-benzylthio-5-bromouracils, which are structurally related to 4-Bromo-2,6-dichlorobenzonitrile. These compounds were synthesized and their structures confirmed by various spectral methods and elemental analyses .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichlorobenzonitrile has been studied, revealing a short intermolecular N-Br distance, which indicates a potential interaction between the cyano group and the bromine atom in the crystal structure . This interaction is a key feature of the compound's molecular arrangement.

Chemical Reactions Analysis

The electrochemical oxidation of related compounds, such as 4-bromoaniline, has been investigated, providing insights into the chemical behavior of brominated aromatic compounds. The study found that the electrochemical oxidation in acetonitrile solution follows the Bacon–Adams mechanism, with the formation of oxidized brominated 4-amino-diphenylamines and brominated anilines as products . Although this study does not directly involve 4-Bromo-2,6-dichlorobenzonitrile, it provides a context for understanding the reactivity of brominated aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-dichlorobenzonitrile are not extensively discussed in the provided papers. However, a computational and spectroscopic study of a related compound, 2-bromo-1,4-dichlorobenzene, offers insights into the properties of bromo-dichlorobenzene derivatives. The study includes density functional theory (DFT) calculations, NMR, NBO analysis, and investigation of nonlinear optical properties, which could be analogous to the properties of 4-Bromo-2,6-dichlorobenzonitrile .

Scientific Research Applications

Organic Nonlinear Optical Materials

  • Specific Scientific Field : Material Science, specifically the study of organic nonlinear optical (NLO) materials .
  • Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is used in the growth of organic nonlinear optical crystals. These crystals are of interest due to their large optical nonlinearity and flexibility in synthesis .
  • Methods of Application or Experimental Procedures : The 4-bromo-2,6-dichlorobenzonitrile crystal was grown at room temperature by the slow evaporation method .
  • Results or Outcomes : The grown crystal’s crystalline nature was verified, and the unit cell characteristics were provided. UV–Vis optical studies show a UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot .

Chemical Intermediates

  • Specific Scientific Field : Organic Chemistry, specifically the synthesis of dichlorobenzonitriles .
  • Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile can be used as a starting material in the synthesis of other dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals .
  • Methods of Application or Experimental Procedures : In one study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride, which proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
  • Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

Herbicides

  • Specific Scientific Field : Agriculture, specifically the development of herbicides .
  • Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is structurally similar to 2,6-dichlorobenzonitrile (DCBN or dichlobenil), which is widely used as an herbicide .
  • Methods of Application or Experimental Procedures : As an herbicide, DCBN is typically applied to the soil to control a wide variety of weeds .
  • Results or Outcomes : DCBN has herbicidal properties, killing young seedlings of both monocot and dicot species .

Photosensitive Materials

  • Specific Scientific Field : Material Science, specifically the development of photosensitive materials .
  • Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are important organic intermediates for the production of photosensitive materials .
  • Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a material with specific light-sensitive properties .

Engineering Plastics

  • Specific Scientific Field : Chemical Engineering, specifically the production of engineering plastics .
  • Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are used in the synthesis of certain types of engineering plastics .
  • Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a plastic with specific mechanical and thermal properties .

Safety And Hazards

4-Bromo-2,6-dichlorobenzonitrile is considered hazardous. It is advised to avoid dust formation, ingestion, and inhalation. Use should be under a chemical fume hood. Containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

While there is limited information on the future directions of 4-Bromo-2,6-dichlorobenzonitrile, its potential for participating in Lewis acid-base reactions suggests that it could be of interest in the development of new chemical reactions or materials .

properties

IUPAC Name

4-bromo-2,6-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWBLKGGKNHCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543189
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichlorobenzonitrile

CAS RN

99835-27-5
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dichlorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Britton - Acta Crystallographica Section C: Crystal Structure …, 1997 - scripts.iucr.org
The molecular structure of 4-bromo-2,6-dichlorobenzonitrile, C7H2BrCl2N, is normal. The most striking feature of the crystal packing is a short distance, 3.102 (5) Å, between N and Br in …
Number of citations: 4 scripts.iucr.org
P Preeda, S Pandurengan, A Thirumurugan… - 2023 - preprints.org
By slowly evaporating 4-bromo-2-methylbenzonitrile at room temperature, it was possible to make a single organic nonlinear optical crystal. The grown crystal's crystalline nature was …
Number of citations: 0 www.preprints.org
DG Farnum, AD Wolf - Journal of the American Chemical Society, 1974 - ACS Publications
A plot of the nmr chemical shifts of H (l) vs. H (3)(average) for a series of substituted 2-aryl-2-norbornyl cations shows a marked deviation from linearity for substituents on the aryl group …
Number of citations: 44 pubs.acs.org
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 141 pubs.acs.org
GY Yeap, N Ishizawa, Y Nakamura - Journal of coordination …, 1998 - Taylor & Francis
Reaction of diphenyltin(IV) dichloride with 6-methoxy-2-[(4-cyanophenylimino) methyl]phenol results in the formation of an adduct with 1:1 (organotin: ligand) stoichiometry and …
Number of citations: 9 www.tandfonline.com

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